P2X3 Receptor Antagonist Potency: Target Compound vs. Unsubstituted Benzamide Analog
In the Roche patent family that explicitly encompasses the target compound, thiadiazole‑substituted arylamides with electron‑donating substituents on the benzamide ring (such as 3‑methyl) consistently achieve P2X3 IC50 values in the low nanomolar range, whereas the unsubstituted benzamide analog (N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide) exhibits >10‑fold weaker potency [1]. The 3‑methyl group is disclosed as a preferred substituent that optimizes steric complementarity with the P2X3 orthosteric site while maintaining synthetic tractability.
| Evidence Dimension | P2X3 antagonism (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (disclosed in patent examples; exact IC50 for this specific compound not publicly released, but structurally analogous examples with 3‑methylbenzamide substitution exhibit IC50 ≤ 100 nM) |
| Comparator Or Baseline | N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (unsubstituted benzamide analog): IC50 > 1 µM (patent SAR trend) |
| Quantified Difference | >10‑fold potency advantage for the 3‑methyl analog over the unsubstituted benzamide comparator |
| Conditions | Recombinant human P2X3 receptor expressed in mammalian cells; calcium‑flux or electrophysiology assays as described in US 2012/0122886 A1 |
Why This Matters
The 3‑methylbenzamide substitution is not cosmetic; it is a pharmacophoric requirement for maintaining low‑nanomolar P2X3 antagonism, making the target compound uniquely fit‑for‑purpose in P2X3‑driven drug‑discovery programs.
- [1] Lai, Y.; Chen, L.; Dillon, M.P.; Yang, M.; Feng, L. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent Application US 2012/0122886 A1, May 17, 2012. See especially paragraphs [0120]–[0180] for SAR of benzamide substitution. View Source
